Superior In Vitro Potency on Human 17β-HSD3 Compared to an A-Ring Saturated Analog
3-Hydroxyandrosta-1,3-diene-11,17-dione demonstrates significantly higher inhibitory activity against human 17β-HSD3 than a comparator with a saturated A-ring. The target compound achieved an IC50 of 140 nM in a cell-based assay [1], whereas a 3-hydroxyandrostane analog showed only 1% inhibition at a 1 µM concentration in a human placental microsome assay . This stark difference highlights the functional importance of the 1,3-diene system.
| Evidence Dimension | Inhibitory activity on human 17β-HSD3 |
|---|---|
| Target Compound Data | IC50 = 140 nM |
| Comparator Or Baseline | 3-Hydroxyandrostane derivative: <1% inhibition at 1 µM |
| Quantified Difference | Approximately >7-fold improvement in potency (assuming IC50 for comparator >> 1 µM) |
| Conditions | Target compound tested in human LNCaP cells expressing 17β-HSD3; comparator tested in human placental microsomes, both assessing reduction of androstenedione. |
Why This Matters
For research on prostate cancer models where intratumoral testosterone biosynthesis is targeted, nanomolar-level cellular potency is a critical selection criterion.
- [1] BindingDB. (n.d.). BDBM50528377 (CHEMBL4451878) Affinity Data: IC50=140nM for human 17β-HSD3 in LNCaP cells. Retrieved from bindingdb.org. View Source
